Increased Lipophilicity (LogP) Compared to Mono- and Difluorinated Analogs
The 3,4,5-trifluorophenyl substitution on the piperidine ring confers a measurably higher lipophilicity compared to analogs with fewer fluorine atoms. The target compound's LogP is 2.51, which is greater than that of 4-(4-fluorophenyl)piperidine (LogP = 2.44) and 4-(3,4-difluorophenyl)piperidine (LogP = 2.40) . This increased LogP is a direct consequence of the enhanced hydrophobic character imparted by the three electronegative fluorine atoms.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.51 |
| Comparator Or Baseline | 4-(4-Fluorophenyl)piperidine (LogP = 2.44) and 4-(3,4-Difluorophenyl)piperidine (LogP = 2.40) |
| Quantified Difference | +0.07 to +0.11 log units |
| Conditions | Values are experimental (target) or calculated using ACD/Labs Percepta Platform (comparators) . |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability, a critical factor for the development of orally bioavailable drugs and CNS-penetrant molecules.
